N,N-Dimethyl-2-oxospiro[indoline-3,4'-piperidine]-5-carboxamide
Description
N,N-Dimethyl-2-oxospiro[indoline-3,4'-piperidine]-5-carboxamide is a spirocyclic oxindole derivative characterized by a fused indoline-piperidine scaffold with a dimethyl carboxamide substituent at position 5. This compound belongs to a class of molecules with demonstrated pharmacological relevance, particularly in kinase inhibition and cancer therapy . Its spirocyclic architecture enhances conformational rigidity, which can improve target selectivity and metabolic stability compared to non-cyclic analogs.
Properties
IUPAC Name |
N,N-dimethyl-2-oxospiro[1H-indole-3,4'-piperidine]-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-18(2)13(19)10-3-4-12-11(9-10)15(14(20)17-12)5-7-16-8-6-15/h3-4,9,16H,5-8H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRUCZDXLDMVKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=C(C=C1)NC(=O)C23CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Systems
The use of molecular iodine as a catalyst significantly enhances the efficiency of spiro ring formation. Comparative studies reveal that iodine (10 mol%) in THF at 60°C improves yields by 15–20% compared to uncatalyzed reactions, likely due to its role in polarizing carbonyl groups and facilitating nucleophilic attacks.
Impact of Catalysts on Spirocyclization Yield
| Catalyst | Yield (%) |
|---|---|
| None | 48 |
| I₂ (10 mol%) | 68 |
| BF₃·Et₂O (10 mol%) | 55 |
Solvent Effects
Ethanol and THF are preferred solvents for their ability to solubilize both polar and nonpolar intermediates. Ethanol’s high boiling point supports reflux conditions, while THF’s aprotic nature favors nucleophilic substitutions during amidation.
Analytical Characterization
The final product is characterized via high-resolution mass spectrometry (HRMS), NMR, and infrared (IR) spectroscopy. Key spectral data include:
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-oxospiro[indoline-3,4’-piperidine]-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.
Scientific Research Applications
N,N-Dimethyl-2-oxospiro[indoline-3,4’-piperidine]-5-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and as a model compound for studying spirocyclic chemistry.
Biology: The compound is used in the study of biological processes and interactions due to its unique structural features.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-oxospiro[indoline-3,4’-piperidine]-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Molecular docking studies have shown that similar compounds can inhibit enzymes like DNA gyrase and CDK 6, suggesting potential antimicrobial and anticancer activities .
Comparison with Similar Compounds
The following analysis compares N,N-Dimethyl-2-oxospiro[indoline-3,4'-piperidine]-5-carboxamide with structurally or functionally related spirocyclic oxindoles and carboxamide derivatives. Key differences in substituents, synthesis, and bioactivity are highlighted.
Key Observations :
- Substituent Effects: The dimethyl carboxamide group in the target compound may enhance solubility compared to ethyl ester (compound 5) or chlorinated analogs (CAS 1041704-16-8). The amino/cyano groups in spiro[indole-3,4′-pyridines] improve reactivity for further functionalization .
- Synthetic Complexity : Dianion alkylation is a common method for spirocyclic oxindoles, but yields vary (e.g., 35% for compound 5 vs. unspecified for SMU-B) .
Pharmacological and Functional Comparisons
Key Observations :
- Kinase Inhibition: SMU-B (a spirocyclic analog) demonstrates superior potency (single-digit nM IC50) and selectivity (>97-kinase panel) compared to non-spirocyclic drugs like Crizotinib . This suggests the spiro[indoline-3,4’-piperidine] core enhances target specificity.
- Structural Advantages : The rigid spirocyclic scaffold in SMU-B and the target compound may reduce off-target effects compared to flexible analogs like Crizotinib’s piperidine group .
Table 1. Comparative Pharmacokinetic and Pharmacodynamic Profiles
Notes:
- The target compound’s dimethyl carboxamide may mitigate metabolic N-demethylation, a pathway observed in related compounds (e.g., DIC in ) .
Biological Activity
N,N-Dimethyl-2-oxospiro[indoline-3,4'-piperidine]-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a spiro-indoline framework, which is known for its diverse biological properties. The compound's molecular formula is C₁₄H₁₈N₂O₂, and it features a carboxamide functional group that contributes to its pharmacological profile.
The primary mechanism through which this compound exerts its biological effects appears to involve inhibition of specific enzyme targets. Notably, studies have indicated that compounds within this class can inhibit the c-Met receptor tyrosine kinase, which is implicated in various cancers.
Key Findings:
- c-Met Inhibition : A study reported that spiro[indoline-3,4'-piperidine]-2-ones exhibited significant inhibitory effects on c-Met with IC₅₀ values ranging from 0.0147 to 17 μM in TR-FRET assays and 1.56 to 1400 μM in cell-based assays . This suggests that this compound may similarly affect c-Met activity.
Biological Activities
The biological activities of this compound can be summarized as follows:
Case Studies
Recent studies have focused on the synthesis and evaluation of related compounds for their biological activities:
- c-Met Inhibitors : A series of spiro[indoline-3,4'-piperidine]-2-one derivatives were synthesized and tested for their ability to inhibit c-Met. Results indicated promising activity with several compounds displaying low nanomolar IC₅₀ values .
- Dual Inhibitors : Research into indoline-based compounds has identified derivatives with dual inhibitory action against 5-LOX and sEH. One notable compound demonstrated IC₅₀ values of 0.41 ± 0.01 μM for 5-LOX and 0.43 ± 0.10 μM for sEH in vitro . This suggests that this compound may have similar potential.
Q & A
Q. What synthetic methodologies are recommended for preparing N,N-Dimethyl-2-oxospiro[indoline-3,4'-piperidine]-5-carboxamide?
A scalable synthesis involves dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate derivatives, followed by demethylation and functionalization to introduce the carboxamide group. Key steps include optimizing reaction conditions (e.g., solvent, temperature) to improve yields, with reported overall yields of ~35% over eight steps . Modifications such as introducing dimethylamine via amide coupling may be required for the N,N-dimethyl carboxamide moiety.
Q. How is the kinase selectivity profile of this compound determined experimentally?
Selectivity is assessed using 97-kinase panel screening , which evaluates inhibition across diverse kinase families. For example, compound 5b (a structural analog) showed >90% inhibition only for c-Met and ALK at 1 µM, confirming high selectivity. Cellular assays (e.g., c-Met phosphorylation inhibition in MKN45 gastric cancer cells) further validate target engagement, with IC50 values in the low nM range .
Q. What structural features contribute to c-Met/ALK dual inhibition?
The spiro[indoline-3,4'-piperidine] core enables optimal binding to the kinase hinge region, while the N,N-dimethyl carboxamide group enhances solubility and metabolic stability. Computational docking (e.g., Surflex-Dock 2.1) reveals overlapping interactions with Crizotinib’s pyridine core but distinct solvent-exposed regions, reducing off-target effects .
Advanced Research Questions
Q. How are in vivo efficacy and pharmacodynamics evaluated for this compound?
GTL-16 human gastric carcinoma xenograft models are employed, with tumor-bearing mice treated orally at 20–40 mg/kg/day. Efficacy is measured via tumor volume reduction (>50% TGI at 20 mg/kg) and pharmacodynamic markers (e.g., c-Met phosphorylation suppression in tumors). Body weight monitoring ensures low systemic toxicity .
Q. What strategies address potential resistance mechanisms in c-Met/ALK inhibition?
Resistance can arise from kinase domain mutations (e.g., c-Met Y1230H). Combination therapies with downstream pathway inhibitors (e.g., PI3K/AKT or MEK blockers) are tested in vitro using dose-matrix assays. Structural analogs with bulkier substituents (e.g., 1′-methyl groups) are designed to sterically hinder mutation-induced binding disruptions .
Q. How do computational methods optimize binding affinity and pharmacokinetics?
Molecular dynamics simulations and free-energy perturbation (FEP) calculations predict binding free energies for spiroindoline derivatives. For example, Surflex-Dock models align compound 5b’s aminopyridine group with Crizotinib’s hinge-binding motif, while the spiro core improves metabolic stability by reducing CYP450 interactions .
Q. What in vitro models validate target engagement and mechanism of action (MoA)?
MKN45 cell mechanistic assays measure c-Met autophosphorylation inhibition (IC50 = 8.2 nM for compound 5b). ALK inhibition is confirmed in Karpas-299 lymphoma cells. Parallel Western blotting for downstream effectors (e.g., ERK, STAT3) links kinase inhibition to pathway suppression .
Data Analysis and Contradictions
Q. How are conflicting biochemical vs. cellular potency data resolved?
Discrepancies between biochemical IC50 (e.g., 0.7 nM for c-Met) and cellular IC50 (e.g., 8.2 nM) may arise from cell permeability or efflux pump activity. ATP concentration adjustments in kinase assays (matching intracellular levels) and P-glycoprotein inhibition assays clarify these differences .
Q. What analytical techniques confirm compound purity and stability?
HPLC-MS (≥98% purity) and NMR (e.g., <sup>13</sup>C for spiro carbon confirmation) are standard. Stability under physiological conditions is assessed via plasma incubation (37°C, 1 hr) followed by LC-MS quantification of degradation products .
Experimental Design Considerations
Q. How are dose-ranging studies optimized for in vivo trials?
MTD (maximum tolerated dose) studies in rodents establish safe ranges (e.g., 40 mg/kg for compound 5b). Pharmacokinetic parameters (Cmax, AUC) are measured via LC-MS/MS, and efficacy is correlated with target coverage (e.g., >90% c-Met inhibition over 12 hrs) .
Q. What controls are essential in kinase inhibition assays?
Include vehicle controls (DMSO), positive controls (e.g., Crizotinib for c-Met/ALK), and off-target kinase controls (e.g., EGFR, VEGFR2). Z’-factor calculations ensure assay robustness, with coefficients >0.5 indicating high reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
